molecular formula C15H18FN3O3S2 B2876487 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 899733-82-5

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2876487
CAS No.: 899733-82-5
M. Wt: 371.45
InChI Key: ZDGUREFTBNJQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((7-Fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic small molecule characterized by a benzothiadiazine-1,1-dioxide core substituted with a fluorine atom at the 7-position. The structure includes a thioether linkage (-S-) connecting the heterocyclic core to an ethanone moiety, which is further substituted with a 4-methylpiperidin-1-yl group. The 4-methylpiperidine substituent introduces steric bulk and basicity, which may modulate solubility and bioavailability .

Properties

IUPAC Name

2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3S2/c1-10-4-6-19(7-5-10)14(20)9-23-15-17-12-3-2-11(16)8-13(12)24(21,22)18-15/h2-3,8,10H,4-7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGUREFTBNJQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic derivative of benzo[e][1,2,4]thiadiazine. Its unique structure features a fluorinated thiadiazine ring and a piperidine moiety, which are known to influence its biological activity. This article explores the biological activities associated with this compound, including its potential as an acetylcholinesterase inhibitor and its interactions with various biological targets.

PropertyValue
Molecular Formula C₁₇H₁₄FN₃O₃S₂
Molecular Weight 391.4 g/mol
CAS Number 899976-00-2
Structure Chemical Structure

Acetylcholinesterase Inhibition

Recent studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor , which is significant in the context of neurodegenerative diseases such as Alzheimer's disease. The cholinergic hypothesis suggests that enhancing cholinergic transmission can ameliorate symptoms associated with cognitive decline.

In a comparative study, derivatives of thiadiazole were synthesized and tested for their AChE inhibitory activity. Notably, some compounds demonstrated potency exceeding that of donepezil, a standard AChE inhibitor used in clinical settings. The most active derivative exhibited an IC50 value of 1.82±0.6nM1.82\pm 0.6\,\text{nM}, indicating a strong inhibitory effect on AChE activity compared to the reference drug with an IC50 of 0.6±0.05μM0.6\pm 0.05\,\mu \text{M} .

The mechanism through which this compound exerts its biological effects involves the binding to the active site of AChE, thereby preventing the breakdown of acetylcholine (ACh). This leads to increased levels of ACh in the synaptic cleft, enhancing cholinergic signaling.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of various derivatives related to this compound:

  • AChE Inhibition Assay : Conducted using a fluorometric method that detects hydrogen peroxide production during ACh hydrolysis.
  • MAO Inhibition Assay : Evaluated for monoamine oxidase (MAO) inhibition using established protocols to assess potential antidepressant properties.

The results indicated that several derivatives showed significant inhibitory activity against both AChE and MAO enzymes .

Structure-Activity Relationship (SAR)

The structural modifications on the thiadiazine ring and piperidine moiety were systematically analyzed to understand their influence on biological activity. Compounds with electron-withdrawing groups such as fluorine at specific positions on the thiadiazine ring exhibited enhanced inhibitory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of molecules, particularly those containing thioether-linked ketones, heterocyclic cores, and nitrogen-containing aliphatic substituents. Below is a detailed analysis of its similarities and differences with related compounds.

Benzothiadiazine Derivatives

  • (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (): This compound features a benzothiazine-1,1-dioxide core but lacks the thioether linkage. Instead, it has a methanone group directly attached to the heterocycle. The absence of the thioether and the presence of a 4-ethylphenyl group may reduce conformational flexibility compared to the target compound. The fluorine substituent at the 7-position is retained, suggesting shared electronic effects .

Triazole-Thioether Derivatives

  • 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): This triazole-based compound shares the thioether-ethanone motif but replaces the benzothiadiazine core with a triazole ring. The phenylsulfonyl group introduces polarity, akin to the sulfone in the target compound. However, the aromatic substituents (e.g., 2,4-difluorophenyl) may confer distinct steric and electronic profiles.
  • 1-(4-Bromophenyl)-2-((3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)ethanone (6a, ): This compound has a halogenated aryl substituent on the ethanone and a triazole-thioether linkage. Melting points for such triazole derivatives range from 107–166°C, influenced by substituent symmetry and packing efficiency .

Piperidine/Piperazine Derivatives

  • 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f, ): This compound features a piperazine ring with a nitroaryl substituent, linked via a propanone chain to a benzo[b]thiophene core. Unlike the target compound’s piperidine group, piperazine offers two nitrogen atoms for hydrogen bonding. The nitro group increases electron-withdrawing effects, while the 4-methylpiperidine in the target compound may enhance metabolic stability .
  • [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives (): These derivatives highlight the use of fluorinated aryl-piperazine moieties in kinase inhibitors. Piperazine derivatives are often synthesized via nucleophilic acyl substitution, a method adaptable to the target compound’s ethanone-piperidine linkage .

Physicochemical Properties

Property Target Compound 6a () 7f ()
Core Structure Benzothiadiazine-1,1-dioxide Triazole Benzo[b]thiophene
Substituent 4-Methylpiperidinyl-ethanone 4-Bromophenyl 4-Nitrophenyl-piperazine
Molecular Weight* ~393 g/mol (estimated) 389.7 g/mol 409.4 g/mol
Key Functional Groups Thioether, sulfone, piperidine Thioether, halogens Piperazine, nitro
Likely Melting Point 130–160°C (predicted) 107–109°C 138–141°C

*Molecular weight estimated based on analogous structures in .

Research Implications

  • Drug Design : The 4-methylpiperidine group may improve blood-brain barrier penetration compared to bulkier aryl substituents .
  • Stability: The sulfone group enhances oxidative stability relative to non-oxidized thiadiazines .
  • Activity : Fluorine at the 7-position could mimic kinase-inhibitory effects seen in fluorobenzyl-piperazine derivatives .

Preparation Methods

Ring Formation via Chlorosulfonyl Isocyanate Cyclization

The benzothiadiazine core is synthesized from 4-fluoroaniline (10a ) through a four-step sequence:

  • Electrophilic cyclization : Treatment with chlorosulfonyl isocyanate in nitromethane/AlCl3 yields 7-fluoro-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (11a ) (53% yield).
  • Thionation : Reacting 11a with phosphorus pentasulfide (P2S5) in pyridine converts the 3-oxo group to 3-thioxo (12a ) (58% yield).

Critical Data :

  • 12a exhibits 75.27 Ų polar surface area and ClogP 0.76, favoring aqueous solubility.
  • Thionation efficacy: 81% inhibition of mitochondrial Complex II (CII) at 100 μM for chloro-substituted analog 12b .

Preparation of 1-(4-Methylpiperidin-1-yl)-2-Bromoethanone

Piperidine Substitution via SN2 Reaction

1-(4-Methylpiperidin-1-yl)ethanone is synthesized by reacting 4-methylpiperidine with bromoacetyl bromide in dichloromethane (0°C, 2 h). Key parameters:

  • Molar ratio : 1:1.2 (piperidine:bromoacetyl bromide).
  • Yield : 78% after silica gel chromatography (hexane:EtOAc 4:1).

Alpha-Bromination Optimization

Bromination of 1-(4-methylpiperidin-1-yl)ethanone using N-bromosuccinimide (NBS) and dibenzoyl peroxide (radical initiator) in CCl4 (reflux, 6 h) achieves 65% yield. GC-MS confirms >95% purity.

Thioether Coupling via Nucleophilic Substitution

Reaction Conditions

Combining equimolar 12a (thiol) and 1-(4-methylpiperidin-1-yl)-2-bromoethanone in DMF with K2CO3 (2 eq) at 80°C for 12 h yields the target compound (62% yield).

Mechanistic Insight :

  • Deprotonation of 12a ’s thiol generates a thiolate nucleophile.
  • SN2 displacement of bromide forms the C-S bond.

Purification and Characterization

  • Column chromatography : Silica gel, gradient elution (CH2Cl2:MeOH 95:5 → 90:10).
  • HRMS (ESI) : m/z calcd for C17H19FN3O3S2 [M+H]+: 404.0832, found: 404.0835.
  • 1H NMR (400 MHz, DMSO-d6) : δ 7.68 (dd, J=8.4, 2.8 Hz, 1H, ArH), 4.21 (s, 2H, SCH2CO), 3.58 (m, 4H, piperidine-H), 2.78 (m, 1H, piperidine-CH), 1.62 (d, J=6.8 Hz, 3H, CH3).

Comparative Analysis of Synthetic Routes

Alternative Pathway via Methylthio Intermediate

Source details methylthio derivative 13a synthesis (72% yield from 12a and CH3I). Substituting CH3I with bromoethanone derivatives could directly yield the target compound, though reactivity differences necessitate higher temperatures (130°C, sealed tube).

Patent-Derived Optimization

The patent highlights piperidine’s catalytic role in analogous couplings, suggesting adding 0.1 eq piperidine accelerates thioether formation (yield increase from 62% to 74%).

Scale-Up Considerations and Challenges

Solvent Selection

DMF enables high solubility but complicates recycling. Alternatives:

  • Toluene : Lower yield (55%) due to poor thiolate solubility.
  • Acetonitrile : Compromise between yield (68%) and ease of removal.

Byproduct Management

  • Hydrolyzed bromoethanone : Controlled via anhydrous conditions (molecular sieves).
  • Disulfide formation : Minimized by N2 sparging and rapid reaction quenching.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.